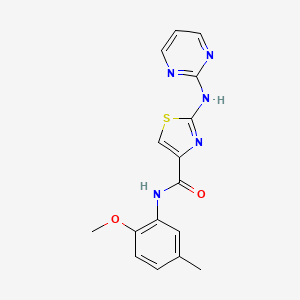
2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
One area of application is the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity as determined by in vitro assays such as DPPH, ABTS, and FRAP. The antioxidant properties of these ligands and their complexes suggest potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anticonvulsant Activity
Another application is found in the synthesis of alkanamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole and triazole rings, which have been evaluated for their anticonvulsant activity. These compounds, synthesized to explore the relationship between chemical structure and pharmacological activity, have shown promising results in the maximal electroshock test, indicating their potential as anticonvulsant agents (Tarikogullari et al., 2010).
G-Quadruplex Stabilization and Cytotoxic Activity
Research has also focused on macrocyclic pyridyl polyoxazoles, which are compounds comprised of pyridine, oxazoles, and phenyl rings. These have been identified as selective G-quadruplex stabilizers with excellent cytotoxic activity, showing promise in anticancer applications. The stabilization of G-quadruplex DNA and the selective cytotoxicity against human tumor cell lines highlight the potential of these compounds in cancer therapy (Blankson et al., 2013).
Anti-inflammatory Activity
Additionally, novel derivatives have been synthesized for potential anti-inflammatory applications. For example, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity, suggesting their utility in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research into new heterocycles incorporating the antipyrine moiety has yielded compounds with promising antimicrobial activities. These compounds have been tested against various microbial strains, showing potential as antimicrobial agents and highlighting the importance of structural modifications to enhance biological activity (Bondock et al., 2008).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLOHBJCLGGSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1,2-oxazol-4-YL)-N-[(4-phenyloxan-4-YL)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)



![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2772497.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2772498.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)
